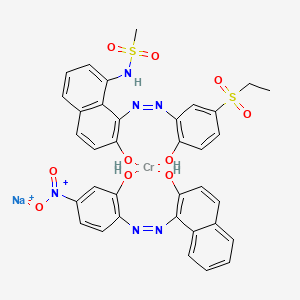![molecular formula C24H49NO7S B12760019 2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate CAS No. 65151-90-8](/img/structure/B12760019.png)
2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate is a complex organic compound with diverse applications in various fields. This compound is known for its unique chemical structure, which combines the properties of both an amino alcohol and a sulfate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol involves the reaction of ethylene oxide with ammonia, followed by the addition of ethylene oxide to the resulting product . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but often include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in a wide range of chemical and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[bis(2-hydroxyethyl)amino]ethanol, [(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate: Similar in structure but with a different alkyl chain length.
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol: Shares the amino alcohol structure but lacks the sulfate ester group.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate is unique due to its combination of an amino alcohol and a sulfate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
65151-90-8 |
|---|---|
Fórmula molecular |
C24H49NO7S |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate |
InChI |
InChI=1S/C18H34O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;8-4-1-7(2-5-9)3-6-10/h15-18H,2-14H2,1H3,(H,19,20,21);8-10H,1-6H2/b16-15+,18-17+; |
Clave InChI |
CZOQHQCSAZQQMT-DCPGAFKKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/C=C/OS(=O)(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCCCCCCCCCCC=CC=COS(=O)(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)







